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Introduction

The emergence of acquired resistance to third-generation Epidermal Growth Factor Receptor
(EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, represents a significant challenge
in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance
is the tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent bond
formation required by these inhibitors. IND3229, a pyrimidopyrimidinone derivative, has been
identified as a potent, reversible, fourth-generation EGFR inhibitor capable of overcoming
C797S-mediated resistance.[1][2][3][4] This document provides an in-depth technical overview
of the structure-activity relationship (SAR), mechanism of action, and preclinical evaluation of
JND3229.

Quantitative Data Summary

The biological activity of IND3229 has been characterized through various in vitro assays,
including enzymatic kinase inhibition and cellular anti-proliferative studies. The data highlights
its potent activity against EGFR triple-mutant variants.

Table 1: Enzymatic Inhibitory Activity of JND3229

This table summarizes the half-maximal inhibitory concentration (ICso) of IND3229 against
different EGFR kinase variants as determined by enzyme-linked immunosorbent assay
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(ELISA).[1]

Target Kinase ICs0 (M)

Reference

EGFRL858R/T790M/C797S 5.8

[1](516]

EGFRWT (Wild-Type) 6.8

[5]

EGFRL858R/T790M 30.5

[1]5]

Table 2: Anti-proliferative Activity of JND3229

This table presents the ICso values of IND3229 in various cancer cell lines, demonstrating its

ability to inhibit the growth of cells harboring key EGFR mutations.

Cell Line EGFR Status ICs0 (pM) Reference
EGFRL858R/T790M/

BaF3 0.51 [1][6]
C797S
EGFR19D/T790M/C7

BaF3 0.32 [1][6]
97S

NCI-H1975 EGFRT790M 0.31 [11[7]
EGFRWT

A431 0.27 [5]

(overexpression)

Mechanism of Action and Structural Basis

JND3229 functions as a reversible, ATP-competitive inhibitor that targets the kinase activity of

EGFR, including the C797S mutant which is resistant to third-generation covalent inhibitors.[1]

[7]L8]

A high-resolution (2.65 A) X-ray co-crystal structure of JIND3229 in complex with the
EGFRT790M/C797S kinase domain (PDB ID: 5ZTO) provides critical insights into its binding
mode.[1][7] The inhibitor adopts a "U-shaped" conformation within the ATP-binding site. A key

interaction involves the pyrimidopyrimidinone core of IND3229, which forms a bidentate

hydrogen bond with the backbone of the "hinge" residue Met793.[1] This non-covalent, high-
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affinity binding allows JND3229 to effectively inhibit the enzyme's function despite the absence
of the Cys797 residue required for covalent inhibitors.

By inhibiting the kinase, JIND3229 effectively blocks the downstream signaling cascade.
Studies have shown that IND3229 potently inhibits the phosphorylation of
EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S in engineered BaF3 cells in a dose-
dependent manner.[1][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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